![molecular formula C11H22N6O B607590 Gal-021 CAS No. 1380341-99-0](/img/structure/B607590.png)
Gal-021
Overview
Description
GAL-021, also known as ENA-001, is a drug related to almitrine that acts as a respiratory stimulant . It is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It has been developed as a novel breathing control modulator .
Chemical Reactions Analysis
GAL-021 has been found to decrease the amplitude of macroscopic Ca2±activated K+ current (IK (Ca)) in a concentration-dependent manner . It also results in a rightward shift in voltage dependence of the activation curve of BKCa channels .Physical And Chemical Properties Analysis
GAL-021 is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It inhibits BKCa single-channel activity in GH3 cells in a concentration-dependent manner .Scientific Research Applications
Breathing Control Modulator
GAL-021 has been developed as a novel breathing control modulator . It has been characterized using tracheal pneumotachometry, plethysmography, arterial blood gas analyses, and nasal capnography in naive animals and those subjected to morphine-induced respiratory depression .
Suppression of BKCa-Channel Activity
GAL-021 has been reported to suppress the activity of big-conductance Ca 2+ -activated K + (BK Ca) channels . In pituitary tumor (GH 3) cells, the presence of GAL-021 decreased the amplitude of macroscopic Ca 2+ -activated K + current (IK (Ca)) in a concentration-dependent manner .
Inhibition of IK (M) or Ih
GAL-021 also inhibits M-type K + current with an effective IC 50 of 3.75 μM . At a concentration of 30 μM, GAL-021 could also suppress hyperpolarization-activated cationic current .
No Alteration of erg-mediated K + Current
The presence of GAL-021 did not alter the amplitude of erg-mediated K + current .
Mild Suppression of Delayed-rectifier K + Current
Mechanism of Action
Target of Action
Gal-021, also known as ENA-001, primarily targets the BKCa potassium channel . This channel is a large conductance, voltage, and calcium-activated potassium channel that is fundamental in controlling the electrical activity of cells .
Mode of Action
Gal-021 acts as a respiratory stimulant . Its mechanism of action is primarily thought to involve blocking the BKCa potassium channel . This blocking action decreases the amplitude of the macroscopic Ca2±activated K+ current (IK(Ca)) in a concentration-dependent manner . The open-state probability of BKCa channels is markedly decreased with the addition of Gal-021 .
Biochemical Pathways
The BKCa potassium channel contains response elements for CO, O2, and CO2 . Its blockage by Gal-021 increases carotid body signaling, phrenic nerve activity, and respiratory drive . This action on the BKCa channel affects the biochemical pathways involved in the regulation of ventilation .
Pharmacokinetics
The pharmacokinetics of Gal-021 are consistent with an acute care medication . It is administered intravenously, and its concentration rises rapidly during infusion and decreases initially rapidly (distribution t1/2 of 30 min) and then more slowly (terminal t1/2 of 5.6 h) .
Result of Action
Gal-021 stimulates ventilation and/or attenuates opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats .
Action Environment
The action of Gal-021 is influenced by the environment within the body. For example, the ventilatory stimulation in rats is attenuated by carotid sinus nerve transection . This suggests that the intact carotid body is necessary for the full ventilatory effects of Gal-021 . .
Safety and Hazards
Future Directions
GAL-021 has been developed as a novel breathing control modulator . It has entered clinical trials to assess effects on breathing control disorders such as drug (opioid)-induced respiratory depression and sleep apnea . The future directions of GAL-021 will likely focus on further clinical trials and potential therapeutic applications.
properties
IUPAC Name |
2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNLCHNQVJVCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031220 | |
Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1380341-99-0 | |
Record name | GAL-021 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENA-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.